Cefazolin(1-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

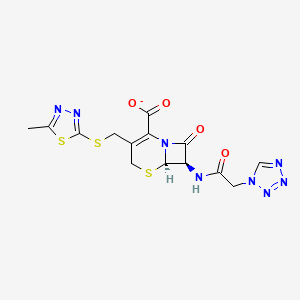

Cefazolin(1-) is a cephalosporin carboxylic acid anion having [(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl and (1H-tetrazol-1-ylacetyl)amino side-groups, formed by proton loss from the carboxy group of cefazolin. It is a conjugate base of a cefazolin.

Applications De Recherche Scientifique

Clinical Applications

Cefazolin is indicated for the treatment of several types of infections:

- Skin and Soft Tissue Infections : Effective against methicillin-sensitive Staphylococcus aureus and other skin flora.

- Respiratory Tract Infections : Used for pneumonia caused by Streptococcus pneumoniae and Klebsiella species.

- Urinary Tract Infections : Treats infections caused by Escherichia coli and Proteus mirabilis.

- Endocarditis : Administered for infections due to Staphylococcus aureus.

- Perioperative Prophylaxis : Reduces the risk of postoperative infections in surgical procedures classified as contaminated .

Pharmacokinetics

Cefazolin demonstrates favorable pharmacokinetic properties, achieving high serum concentrations when administered intravenously. It is rapidly excreted via the kidneys, necessitating dosage adjustments in patients with renal impairment. A study showed that continuous infusion of cefazolin resulted in better target attainment compared to intermittent bolus dosing, particularly in surgical patients .

Case Studies

-

Cefazolin and Naproxen in Cellulitis :

A randomized clinical trial compared the efficacy of cefazolin alone versus cefazolin combined with naproxen in treating cellulitis. Results indicated that combination therapy significantly improved clinical outcomes, highlighting the potential for enhanced therapeutic strategies using cefazolin . -

Cefazolin-Induced Coagulopathy :

A case report documented a patient who developed severe coagulopathy associated with high-dose cefazolin therapy. The condition was effectively managed with vitamin K supplementation, demonstrating the importance of monitoring coagulation parameters during cefazolin treatment . -

Hepatic Cyst Penetration Study :

Research investigated cefazolin's ability to penetrate hepatic cysts during elective drainage procedures. The study found low concentrations of cefazolin in cyst fluid, suggesting that alternative antibiotics may be needed for effective treatment in such cases .

Comparative Efficacy

A comparative analysis of cefazolin with other antibiotics revealed its superior efficacy in certain conditions. For instance, studies indicated that cefazolin was more effective than oral cephalexin in treating pneumococcal pneumonia, emphasizing its role as a first-line agent for serious infections .

Propriétés

Formule moléculaire |

C14H13N8O4S3- |

|---|---|

Poids moléculaire |

453.5 g/mol |

Nom IUPAC |

(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C14H14N8O4S3/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26)/p-1/t9-,12-/m1/s1 |

Clé InChI |

MLYYVTUWGNIJIB-BXKDBHETSA-M |

SMILES |

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)[O-] |

SMILES isomérique |

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)[O-] |

SMILES canonique |

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.